5-(Trimethylsilyl)furan-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-trimethylsilylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3Si/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPORAFHCXAETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507920 | |
| Record name | 5-(Trimethylsilyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18292-14-3 | |
| Record name | 5-(Trimethylsilyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 5 Trimethylsilyl Furan 2 Carboxylic Acid Derivatives
Transformations Involving the Trimethylsilyl (B98337) Group
The trimethylsilyl group at the C5 position is not merely a placeholder; it actively influences the molecule's reactivity and can be the site of several strategic chemical transformations. Its electropositive nature and the lability of the C-Si bond are key to its utility.
Intramolecular Silyl (B83357) Migration Phenomena
The migration of silyl groups is a well-documented phenomenon in organosilicon chemistry, driven by the formation of more stable intermediates. In the context of furan (B31954) chemistry, the high migratory aptitude of silicon is evident in synthetic routes leading to silylfurans. For instance, gold-catalyzed cycloisomerization of certain allenyl or homopropargylic ketones proceeds through a common gold-carbene intermediate. Computational and experimental studies have shown that a 1,2-silyl migration in such intermediates is kinetically favored over the migration of hydrogen, alkyl, or aryl groups. uoc.gr This preference for silicon shifts highlights the inherent tendency of silyl groups to rearrange within molecular frameworks, a principle that can influence reaction outcomes in complex syntheses involving silyl-substituted furans.
Controlled Desilylation and Silicon-Carbon Bond Cleavage Reactions
A primary utility of the trimethylsilyl group on an aromatic ring is its function as a removable directing group or a masked proton. The C(sp²)-Si bond in 5-(trimethylsilyl)furan-2-carboxylic acid can be selectively cleaved under controlled conditions, regenerating the C-H bond. This process, known as desilylation or protodesilylation, is often achieved with high efficiency.
Common methods for controlled desilylation include:
Protodesilylation: This reaction is typically acid-catalyzed and involves the cleavage of the C-Si bond by a proton source. Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even silica gel can be employed to replace the TMS group with a hydrogen atom.
Fluoride-Mediated Desilylation: Fluoride ions exhibit a very high affinity for silicon, forming strong Si-F bonds. This affinity drives the cleavage of the C-Si bond. Reagents like tetrabutylammonium fluoride (TBAF) or potassium fluoride are highly effective for this transformation, often under mild conditions. nih.gov The reaction proceeds through the formation of a hypervalent siliconate complex, which facilitates the cleavage and formation of a transient carbanion that is subsequently protonated by the solvent or a mild acid source.
These desilylation reactions provide a strategic pathway to synthesize 2-furoic acid derivatives that might be otherwise difficult to access, using the TMS group as a synthetic handle that is removed in a final step.
Table 1: Representative Conditions for Desilylation Reactions
| Reagent | Solvent | Temperature | Notes |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | A very common and mild method for removing silyl protecting groups. |
| Hydrochloric Acid (HCl) | Methanol / Water | Room Temperature | Standard acidic conditions for protodesilylation. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp | Strong acid conditions, effective for less reactive substrates. |
| Potassium Fluoride (KF) | Methanol (MeOH) | Room Temperature | An alternative fluoride source, often used with a crown ether. |
Oxidation Reactions of Silylfurans (e.g., Regioselective Oxidation to Butenolides)
The oxidation of the furan ring is a powerful method for synthesizing butenolides and other highly functionalized structures. The presence of a silyl group at the C2 (or C5) position can direct the regiochemical outcome of these oxidations. A notable example is the photooxygenation of 2-silylfurans using singlet oxygen (¹O₂). uoc.gr
In this reaction, the furan acts as a diene in a [4+2] cycloaddition with singlet oxygen to form an unstable endoperoxide intermediate. The silyl group plays a crucial role in stabilizing this intermediate and directing its subsequent rearrangement. uoc.gr In the presence of a nucleophilic solvent like methanol followed by reduction, the endoperoxide can be converted into a γ-hydroxybutenolide. The silyl group effectively controls the regioselectivity, with the carbonyl group of the resulting butenolide forming at the position of the original C-Si bond. nih.gov This regioselective transformation provides a reliable route to substituted butenolides, which are important motifs in many natural products. uoc.grnih.gov
Transmetalation Reactions for Further Functionalization
The carbon-silicon bond can be converted into a carbon-metal bond, most commonly a carbon-lithium bond, through a process called transmetalation. This reaction transforms the relatively unreactive silylfuran into a potent nucleophilic organolithium species, which can then be trapped with various electrophiles to introduce new functional groups.
While direct silyl-lithium exchange is a known process, the acidity of the proton at the C5 position of furan-2-carboxylic acid provides a related pathway. It has been shown that furan-2-carboxylic acid can be selectively deprotonated at the C5 position using two equivalents of a strong base like lithium diisopropylamide (LDA) to form the 5-lithio lithium 2-carboxylate. iust.ac.ir This demonstrates that a nucleophilic carbon can be generated at the same position occupied by the TMS group in the title compound. By analogy, treatment of 5-(trimethylsilyl)furan derivatives with an organolithium reagent like n-butyllithium can facilitate a Si-Li exchange, providing a 5-lithiated furan that serves as a versatile intermediate for introducing substituents such as alkyl groups, halogens, or carbonyl compounds. wikipedia.org
Reactivity of the Furan Ring System
The furan ring itself is an electron-rich diene, making it a valuable participant in cycloaddition reactions. The substituents on the ring, namely the carboxylic acid and the trimethylsilyl group, modulate this inherent reactivity.
Cycloaddition Reactions (e.g., Diels-Alder Reactivity of Furoic Acid Derivatives)
The Diels-Alder reaction is a powerful tool for carbon-carbon bond formation and the synthesis of six-membered rings. Furans readily participate as the 4π-electron diene component in these [4+2] cycloadditions, particularly with electron-deficient dienophiles. nih.gov However, the reactivity of the furan is significantly influenced by its substituents.
An electron-withdrawing group like a carboxylic acid at the C2 position decreases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, which generally reduces its reactivity in normal-electron-demand Diels-Alder reactions. Despite this deactivating effect, research has shown that 2-furoic acids and their derivatives are indeed competent dienes, reacting with dienophiles such as maleimides.
Several strategies can enhance the reactivity:
Solvent Effects: Conducting the reaction in water can lead to a substantial rate enhancement.
Base Activation: Deprotonation of the carboxylic acid to form the corresponding carboxylate salt diminishes the electron-withdrawing effect of the substituent. This increases the HOMO energy of the furan ring, thereby accelerating the cycloaddition reaction.
The 5-trimethylsilyl group, being electropositive relative to carbon, can act as a mild electron-donating group, which may help to counteract the deactivating effect of the C2-carboxylic acid, thus potentially improving Diels-Alder reactivity compared to the unsubstituted furoic acid. The resulting 7-oxanorbornene adducts are valuable intermediates that can be further transformed into a variety of saturated and aromatic carbocyclic compounds.
Table 2: Examples of Diels-Alder Reactions with Furan Derivatives
| Furan Diene | Dienophile | Conditions | Product Type | Ref |
| 2-Furoic Acid | N-Methylmaleimide | Water, NaOH, 50 °C | 7-Oxanorbornene | |
| 2,5-Furandicarboxylic acid | Benzyne | - | 1,4-Epoxynaphthalene derivative | |
| 2,5-Bis(hydroxymethyl)furan | N-Phenylmaleimide | Ethyl Acetate, 45 °C | 7-Oxanorbornene | |
| 3-Acetamido-5-acetylfuran | Maleimides | 50 °C | 7-Oxanorbornene |
Influence of Silyl Substituent on Dienic Character
The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. The reactivity of the furan system in these reactions is highly sensitive to the electronic nature of its substituents. Generally, electron-donating groups on the furan ring enhance its dienic character and reactivity, while electron-withdrawing groups decrease it. rsc.orgtudelft.nl
An intramolecular Diels-Alder reaction has been reported for a related compound, 5-(trimethylsilyl)-2-furfuryl propargyl ether. When refluxed with potassium tert-butoxide in tert-butanol, this compound undergoes an intramolecular cycloaddition, which is followed by a rearrangement of the trimethylsilyl group. This demonstrates that the silyl-substituted furan ring can indeed participate as a diene, leading to the formation of complex polycyclic structures.
Formation of 7-Oxabenzonorbornadiene Adducts
7-Oxabenzonorbornadienes are the adducts formed from the Diels-Alder reaction between a furan and a benzyne or a substituted benzyne dienophile. These compounds are valuable synthetic intermediates. The synthesis of C1-substituted oxabenzonorbornadienes has been achieved through the Diels-Alder reaction of 2-substituted furans with benzyne, yielding moderate to good results (16-80%). researchgate.net While the direct reaction of this compound to form a 7-oxabenzonorbornadiene adduct is not explicitly detailed in the available literature, the established reactivity of substituted furans suggests this transformation is feasible. The reaction would involve the in situ generation of a dienophile, such as benzyne from benzenediazonium-2-carboxylate or other precursors, which would then be trapped by the silylated furan diene. The resulting adduct would be a substituted 7-oxabenzonorbornadiene, a versatile scaffold for further chemical modification. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, preferentially at the C2 and C5 positions where the carbocation intermediate is most stabilized. In this compound, both of these positions are occupied. The carboxylic acid group is a deactivating, meta-directing group in traditional aromatic systems, while the trimethylsilyl group can be susceptible to ipso-substitution, where the electrophile replaces the silyl group.
Arylation of Furan-2-carboxylic Acid Derivatives
Arylation, the introduction of an aryl group onto the furan ring, is a key transformation. One established method for the arylation of furan-2-carboxylic acid and its esters is the Meerwein arylation. wikipedia.org This reaction involves the use of an arenediazonium salt in the presence of a copper catalyst to introduce an aryl group at the 5-position of the furan ring. researchgate.netresearchgate.net Studies have shown that furan-2-carboxylic acid can be successfully arylated with various arenediazonium chlorides using copper(II) chloride as a catalyst, yielding the corresponding 5-arylfuran-2-carboxylic acids. researchgate.netpensoft.net
The reaction conditions for Meerwein arylation can be optimized by changing the solvent, catalyst, and the counter-ion of the diazonium salt to improve the yield of the 5-arylfuran product. researchgate.net This method provides a direct route to synthesize a variety of 5-aryl-furan-2-carboxylic acid derivatives, which are valuable precursors for more complex heterocyclic compounds. researchgate.net
| Furan Substrate | Aryl Diazonium Salt | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Furan-2-carboxylic acid | Arenediazonium chloride | CuCl₂ | 5-Arylfuran-2-carboxylic acid | Varies | researchgate.net |
| Methyl furan-2-carboxylate | Arenediazonium chloride | CuCl₂ | Methyl 5-arylfuran-2-carboxylate | Varies | researchgate.net |
| Furan-2-carbaldehyde | Arenediazonium salt | Copper catalyst | 5-Arylfuran-2-carbaldehyde | Varies | researchgate.net |
Other arylation methods, such as transition-metal-catalyzed cross-coupling reactions, could also be applicable, potentially involving C-H activation or decarboxylative coupling, although specific examples for this compound are less documented. i-repository.net
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo a variety of standard organic transformations, including esterification and reduction.
Esterification and Transesterification Reactions
Esterification is the process of converting a carboxylic acid into an ester. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a reaction known as Fischer esterification. youtube.comyoutube.com This is a reversible condensation reaction where water is produced. youtube.com For this compound, reaction with an alcohol (R'OH) under acidic conditions would yield the corresponding ester, 5-(trimethylsilyl)furan-2-carboxylate.
While specific examples for the esterification of this compound are not extensively detailed, the methodology is broadly applicable to furan-based carboxylic acids. For instance, methods for the preparation of alkyl esters of 2,5-furandicarboxylic acid are well-established and often involve reaction with the corresponding alcohol. google.com Another related transformation is the formation of silyl esters. The trimethylsilyl ester of 5-(hydroxymethyl)furan-2-carboxylic acid is a known compound, indicating that the carboxylic acid group of a furan ring can be readily converted into a silyl ester. chemeo.comnih.gov
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| Carboxylic Acid (R-COOH) | Alcohol (R'-OH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOR') + H₂O |
| This compound | Methanol (CH₃OH) | Acid Catalyst | Methyl 5-(trimethylsilyl)furan-2-carboxylate |
Reduction of Carbonyl Functionality
The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. masterorganicchemistry.comchemguide.co.uk Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. quora.com
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The first step involves an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.comstackexchange.com Subsequent addition of hydride to the carbonyl carbon leads, after an acidic workup, to the formation of the primary alcohol.
Applying this to this compound, treatment with LiAlH₄ followed by an acidic workup would yield (5-(trimethylsilyl)furan-2-yl)methanol. It is crucial that the reaction is performed under anhydrous conditions, as LiAlH₄ reacts violently with water. chemguide.co.uk
Decarboxylation Pathways and Derivatives
The decarboxylation of this compound represents a key transformation for the synthesis of silylated furan derivatives. While direct studies on the decarboxylation of this specific compound are not extensively detailed in the literature, the reaction pathways can be inferred from the established chemistry of furan-2-carboxylic acids and the behavior of the trimethylsilyl (TMS) group on aromatic rings. The primary derivative expected from a direct decarboxylation is 2-trimethylsilylfuran (B74580). However, the reaction conditions can also lead to concurrent or subsequent protodesilylation, yielding furan.
The decarboxylation of heteroaromatic carboxylic acids, such as furan-2-carboxylic acid, can be achieved through several methods, primarily thermal and metal-catalyzed processes. The ease of decarboxylation of furan-2-carboxylic acid is attributed to the facile ipso-substitution pathway, where protonation at the C2 position is followed by the loss of carbon dioxide. youtube.com
Thermal Decarboxylation:
Thermal decarboxylation of furan-2-carboxylic acid to produce furan is a known process, often occurring at elevated temperatures. researchgate.net For this compound, a similar thermal approach could be envisioned. The reaction would proceed by heating the carboxylic acid, likely in a high-boiling point solvent, to induce the elimination of carbon dioxide. The stability of the trimethylsilyl group under these conditions is a critical factor. While the C-Si bond in arylsilanes is relatively robust, prolonged exposure to high temperatures, especially in the presence of any protic species, could potentially lead to some degree of protodesilylation.
Metal-Catalyzed Decarboxylation:
Metal catalysts, particularly those based on copper, have been shown to be effective for the decarboxylation of aromatic carboxylic acids under milder conditions than thermal methods. researchgate.netacs.orgorganic-chemistry.org A plausible pathway for this compound would involve the formation of a copper(I) salt of the carboxylic acid, followed by the extrusion of CO2 to form a silylated furyl-copper intermediate, which is then protonated to yield 2-trimethylsilylfuran. The choice of ligand and solvent can be crucial in preventing side reactions and achieving high yields.
Potential for Protodesilylation:
A significant consideration in the decarboxylation of this compound is the possibility of protodesilylation, the cleavage of the carbon-silicon bond by a proton source. This reaction is a common side reaction in the chemistry of arylsilanes, particularly under acidic or basic conditions. researchgate.net If the decarboxylation conditions are acidic or involve protic solvents at high temperatures, the desired 2-trimethylsilylfuran could be converted to furan. Conversely, if the decarboxylation is performed under basic conditions, the stability of the TMS group is generally higher, but sufficiently strong basic conditions can also promote desilylation.
The potential decarboxylation pathways and the resulting derivatives are summarized in the table below.
Table 1: Potential Decarboxylation Pathways for this compound
| Pathway | Reagents and Conditions | Primary Product | Potential Byproduct(s) | Notes |
| Thermal Decarboxylation | High temperature (e.g., >200 °C) in a high-boiling solvent (e.g., quinoline) | 2-Trimethylsilylfuran | Furan | The yield of furan may increase with prolonged reaction times or in the presence of protic impurities. |
| Copper-Catalyzed Decarboxylation | Cu(I) oxide or Cu(II) salt with a ligand (e.g., 1,10-phenanthroline) in a high-boiling solvent (e.g., NMP, quinoline) | 2-Trimethylsilylfuran | Furan | Generally proceeds under milder conditions than purely thermal methods, potentially minimizing desilylation. researchgate.net |
| Acid-Catalyzed Decarboxylation/Desilylation | Strong acid (e.g., H2SO4) at elevated temperatures | Furan | - | This pathway would likely lead directly to the desilylated product due to the lability of the TMS group in acidic media. |
Mechanistic Insights and Computational Studies on Silylfuran Carboxylic Acids
Mechanistic Investigations of Synthetic Pathways
The synthesis of silylfuran carboxylic acids involves a variety of chemical transformations, each with its own mechanistic nuances. Detailed studies have shed light on reaction intermediates, transition states, and the factors that govern selectivity, providing a foundation for reaction optimization and control.
Gold-catalyzed reactions have emerged as a powerful tool in organic synthesis, and they play a significant role in the formation of silylfurans. bohrium.com A key mechanistic feature of these reactions is the 1,2-migration of a silyl (B83357) group. acs.orgorganic-chemistry.org In the context of synthesizing silylfurans from allenyl or homopropargylic ketones, a common intermediate is a gold-carbene species. acs.orgnih.gov Both experimental and computational studies have demonstrated that a 1,2-silyl migration is kinetically favored over 1,2-shifts of hydrogen, alkyl, or aryl groups in β-Si-substituted Au-carbenes. acs.orgnih.gov
The proposed mechanism often involves the formation of a gold furyl carbene intermediate. nih.gov This intermediate can then undergo a nucleophilic attack, for instance by an alkynylsilane, at the electrophilic carbene carbon. This leads to the formation of a β-gold vinyl cation species. The subsequent release of the gold catalyst is accompanied by a 1,2-silyl shift, ultimately yielding the silylated furan (B31954) product. nih.gov This facile migration of the silyl group is a critical step in determining the final structure of the product. acs.orgnih.gov
While the 1,2-silyl migration is often kinetically preferred, the regioselectivity of gold-catalyzed cycloisomerization reactions can be significantly influenced by the choice of counterion and solvent. acs.orgnih.gov For instance, in the synthesis of silylfurans from homopropargylic ketones, the use of a non-nucleophilic counterion like SbF₆⁻ with a gold catalyst consistently leads to the 1,2-Si migration product, regardless of the solvent used. acs.orgnih.gov
However, when a counterion such as triflate (TfO⁻) is employed, the reaction pathway can diverge. acs.orgnih.gov In nonpolar solvents like toluene, a pronounced counterion effect is observed. The reaction may proceed through an initial 5-endo-dig cyclization to form a cyclic furyl-Au intermediate. Subsequent ipso-protiodeauration of this intermediate can be kinetically more favorable than the formation of the gold-carbene, leading to products of formal 1,2-H migration. acs.orgnih.gov
Conversely, in a polar solvent, the β-to-Au protonation of the furyl-Au species, which generates the Au-carbene intermediate, can compete with the ipso-protiodeauration. The polar solvent can also facilitate the dissociation of the triflate ligand, which in turn promotes the formation of the 1,2-Si shift products. acs.orgnih.gov This demonstrates a remarkable interplay between the counterion and solvent in directing the reaction towards a specific regioisomer.
Table 1: Influence of Counterion and Solvent on Regioselectivity in Gold-Catalyzed Silylfuran Synthesis
| Catalyst Counterion | Solvent | Major Product | Mechanistic Pathway |
|---|---|---|---|
| SbF₆⁻ | Any | 1,2-Silyl Migration | Propargyl-allenyl isomerization followed by cyclization to Au-carbene |
| TfO⁻ | Nonpolar (e.g., Toluene) | 1,2-Hydrogen Migration | 5-endo-dig cyclization to furyl-Au intermediate followed by ipso-protiodeauration |
This table is a simplified representation based on findings from DFT calculations and experimental results. acs.orgnih.gov
The direct silylation of furan rings via C-H activation is an atom-economical approach to synthesizing silylfurans. researchgate.net These reactions are often catalyzed by transition metals. youtube.com The mechanism of C-H activation can vary depending on the catalyst and reaction conditions. Common mechanisms include oxidative addition, sigma-bond metathesis, and concerted metalation-deprotonation. youtube.comyoutube.com
For instance, in iridium-catalyzed C3-H silylation of furfural (B47365) derivatives, a temporary imine directing group is often installed. chemistryviews.org This directing group coordinates to the metal center, bringing it in close proximity to the C3-H bond and facilitating its cleavage. chemistryviews.org The reaction with a hydrosilane then leads to the formation of the silylated product. chemistryviews.org The C(sp²)-Si bond formed can then be used for further functionalization. chemistryviews.org
The introduction of a carboxylic acid group onto a furan ring requires careful control of regioselectivity. The inherent electronic properties of the furan ring often favor functionalization at the C5 position in 2-substituted furans. researchgate.net However, achieving carboxylation at other positions can be challenging.
One strategy to control regioselectivity is through the use of directing groups. nih.gov Another approach involves the deprotonation of the furan ring using a strong base, followed by quenching with carbon dioxide. researchgate.net The position of deprotonation, and thus carboxylation, can be influenced by the substituents already present on the furan ring and the reaction conditions. For example, the carboxylation of 2-furoic acid can be directed to the C5 position to form furan-2,5-dicarboxylic acid. researchgate.netstanford.edu The choice of solvent and temperature can also play a crucial role in determining the regiochemical outcome of furan functionalization. rsc.org
The methylation of the carboxylic acid group in compounds like 5-(trimethylsilyl)furan-2-carboxylic acid is a common derivatization step. Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to diazomethane (B1218177) for this transformation. nih.govcapes.gov.br The reaction mechanism involves an initial proton transfer from the carboxylic acid to the basic diazomethane to form a diazonium ion and a carboxylate. researchgate.net The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium ion to furnish the methyl ester and release nitrogen gas. researchgate.net
A deuterium-labeling study has shown that in the presence of methanol, the reaction can proceed through the concurrent acid-catalyzed methanolytic liberation of diazomethane from TMS-diazomethane. capes.gov.br The liberated diazomethane then methylates the carboxylic acid. capes.gov.brresearchgate.net
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provide powerful tools for understanding the structure, properties, and reactivity of molecules like this compound. nyu.edu These methods allow for the simulation of molecular behavior at an atomistic level, offering insights that can be difficult to obtain through experimental methods alone. stanford.eduyoutube.com
Computational methods, such as Density Functional Theory (DFT), are widely used to investigate reaction mechanisms, as seen in the elucidation of gold-catalyzed silylfuran synthesis. acs.orgnih.govmdpi.com These calculations can determine the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway. uark.edu This information is invaluable for understanding the factors that control reaction rates and selectivity.
Furthermore, computational chemistry can be used to predict various molecular properties, including electronic structure, vibrational frequencies, and NMR chemical shifts. nih.gov For silylfuran carboxylic acids, these calculations can help to interpret experimental data and provide a deeper understanding of the influence of the trimethylsilyl (B98337) and carboxylic acid groups on the electronic structure and reactivity of the furan ring. The combination of theoretical calculations and experimental studies provides a synergistic approach to advancing the chemistry of silylfuran carboxylic acids. nih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Trimethylsilyldiazomethane |
| Furan-2,5-dicarboxylic acid |
Density Functional Theory (DFT) Calculations for Reaction Energetics and Intermediates
In the context of this compound, DFT could be used to model various reactions, such as electrophilic substitution, cycloadditions, or decarboxylation. Such calculations would involve optimizing the geometries of reactants, transition states, and products to determine their relative energies. The reaction pathway can then be mapped out, providing a detailed understanding of the reaction mechanism. For example, in a hypothetical electrophilic substitution reaction, DFT could be used to compare the activation energies for substitution at different positions on the furan ring, thus predicting the regioselectivity of the reaction. The electron-donating nature of the trimethylsilyl group and the electron-withdrawing nature of the carboxylic acid group would be expected to significantly influence the energetics and the stability of reaction intermediates.
A plausible reaction mechanism for the hydroarylation of furan-containing propenoic acids with arenes in the presence of a Brønsted superacid has been elucidated with the support of DFT studies. These studies suggest that the reactive electrophilic species are the O,C-diprotonated forms of the initial furan acids. This highlights the utility of DFT in identifying key reactive intermediates that govern the course of a reaction.
Table 1: Representative Energetic Data from DFT Calculations on Furan Derivatives
| Reaction / Process | System | Calculated Parameter | Value (kcal/mol) |
| Acylation | 2-Methylfuran (B129897) + Acetic Acid | Apparent Activation Barrier | ~30 |
| Gold(III)-Catalyzed Cycloisomerization | Propargyl Ketones | Rate-Determining Barrier | 15-25 |
| Hydroarylation | 3-(Furan-2-yl)propenoic acid | Protonation Energy | Varies with substrate |
Note: The data in this table is illustrative and derived from studies on related furan compounds, not specifically this compound.
Ab Initio Studies on Photochemical Isomerization of Furan Derivatives
Ab initio computational methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been instrumental in understanding the photochemistry of furan and its derivatives. Studies on the photochemical isomerization of compounds such as furan, 2-methylfuran, and notably, 2-trimethylsilylfuran (B74580), provide valuable insights that can be extended to this compound. nih.govacs.orgacs.org
Upon sensitized irradiation, furan derivatives are known to populate the first excited triplet state. Ab initio calculations have shown that this triplet state for 2-trimethylsilylfuran is planar and evolves primarily through the cleavage of the O-Cα bond. acs.org The choice of which C-O bond to break can be influenced by kinetic factors for derivatives like 2-methylfuran and 2-trimethylsilylfuran. nih.govacs.org In contrast, for a derivative like furan-2-carbonitrile, energetic factors are the determining influence. nih.govacs.org
Direct irradiation, on the other hand, populates the singlet excited state. From this state, the molecule can either convert to a Dewar isomer or undergo intersystem crossing to the corresponding triplet state. nih.gov The efficiency of these competing processes ultimately determines whether isomerized furan derivatives are observed in the reaction mixture. nih.gov The presence of the trimethylsilyl group can influence the properties of the excited states and the barriers for these transformations. For instance, while the triplet state of 2-methylfuran is non-planar, the triplet state of 2-trimethylsilylfuran is calculated to be planar. acs.org
Computational Analysis of Electron and Spin Density in Furan Anion Radicals
The study of anion radicals is crucial for understanding single-electron transfer (SET) reactions and the electronic structure of molecules upon reduction. Computational methods are invaluable for analyzing the distribution of the unpaired electron (spin density) and the excess charge in these species. While specific studies on the anion radical of this compound are scarce, research on the radical cations of furan and its derivatives offers a foundational understanding. researchgate.net Electron spin resonance (ESR) studies, supported by INDO calculations, on radical cations of furan, 2-methylfuran, and 2,5-dimethylfuran (B142691) show that the unpaired electron resides in a π orbital. researchgate.net
For the anion radical of this compound, it is expected that the spin density would also be delocalized across the π-system of the furan ring and the carboxylic acid group. DFT calculations could be employed to compute the spin density distribution. The trimethylsilyl group, being a weak π-donor, and the carboxylate group, being a π-acceptor, would likely have opposing effects on the spin density distribution within the furan ring. The location of the highest spin density would indicate the most likely site for subsequent reactions of the radical anion.
Furthermore, DFT can be used to calculate electron affinities. A positive vertical electron affinity (VEA) would suggest that the molecule can readily capture an electron to form a stable anion radical. The singly occupied molecular orbital (SOMO) of the anion radical can also be visualized to understand the delocalization of the excess electron over the quinoline (B57606) ring and substituent groups in related heterocyclic systems.
Molecular Modeling for Prediction of Reactivity and Stereoselectivity
Molecular modeling encompasses a range of computational techniques used to predict the reactivity and stereoselectivity of chemical reactions. For this compound, these methods can provide valuable predictions for various transformations.
In addition to predicting reactivity in cycloadditions, molecular modeling can be used to predict the stereoselectivity of reactions involving chiral catalysts. Advances in computational methods now allow for the quantitative prediction of enantioselectivity. nih.govresearchgate.netrsc.org For reactions involving this compound, if a chiral center is introduced or if the molecule interacts with a chiral catalyst, computational models could be built to predict the favored stereoisomer. This is often achieved by calculating the energies of the diastereomeric transition states leading to the different stereochemical outcomes. The stereoisomer formed via the lower energy transition state is predicted to be the major product.
Advanced Spectroscopic Characterization of 5 Trimethylsilyl Furan 2 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of 5-(trimethylsilyl)furan-2-carboxylic acid and its derivatives. Through the analysis of ¹H, ¹³C, and ²⁹Si nuclei, a complete picture of the molecule's connectivity and electronic environment can be assembled.
The ¹H NMR spectrum provides specific information about the protons on the furan (B31954) ring and the trimethylsilyl (B98337) group. The furan ring of a 2,5-disubstituted derivative like this compound contains two aromatic protons at the C3 and C4 positions. These protons appear as distinct doublets due to coupling with each other. The electron-withdrawing carboxylic acid group at C2 deshields the adjacent C3 proton, causing it to resonate at a lower field compared to the C4 proton, which is adjacent to the silicon-bearing C5.
The trimethylsilyl group gives rise to a sharp, intense singlet in the upfield region of the spectrum, typically around 0.2-0.4 ppm. This signal integrates to nine protons, providing a clear signature for the TMS moiety. The exact chemical shifts can be influenced by the solvent and the specific derivative (e.g., the acid vs. its ester). Data from the closely related compound, 5-(trimethylsilyl)furan-2-carbaldehyde (B3347430), shows furan protons at approximately 7.23 ppm and 6.45 ppm, and the silyl (B83357) protons at 0.33 ppm. nih.gov A similar pattern is expected for the carboxylic acid.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| H3 (Furan) | ~7.2-7.4 | Doublet (d) | 1H | Adjacent to the electron-withdrawing COOH group. |
| H4 (Furan) | ~6.4-6.6 | Doublet (d) | 1H | Adjacent to the C-Si bond. |
| -Si(CH₃)₃ | ~0.3-0.4 | Singlet (s) | 9H | Characteristic intense signal for the TMS group. |
| -COOH | ~10-13 | Broad Singlet (br s) | 1H | Acidic proton, often exchanges with D₂O. |
¹³C NMR spectroscopy is crucial for defining the carbon skeleton of the molecule. The spectrum will show distinct signals for each carbon atom in the furan ring, the carboxylic acid group, and the trimethylsilyl group.
The carbon atom attached to the silicon (C5) is significantly influenced by the electropositive nature of silicon and typically appears upfield relative to other substituted aromatic carbons. The carbon of the carboxylic acid group (C2) and the carbonyl carbon itself are found far downfield. The general chemical shift for a carboxylic acid carbon is in the range of 165-185 ppm. wisc.eduoregonstate.edu The two unsubstituted furan carbons (C3 and C4) appear in the aromatic region, with their specific shifts influenced by the adjacent substituents. The methyl carbons of the TMS group produce a single sharp signal at a characteristic upfield position, typically below 0 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C2 (Furan) | ~145-150 | Carbon bearing the carboxylic acid group. |
| C5 (Furan) | ~160-165 | Carbon bearing the trimethylsilyl group. |
| C3 (Furan) | ~120-125 | Unsubstituted furan carbon adjacent to C2. |
| C4 (Furan) | ~110-115 | Unsubstituted furan carbon adjacent to C5. |
| -COOH | ~160-165 | Carbonyl carbon of the carboxylic acid. |
| -Si(CH₃)₃ | ~ -1 to -2 | Methyl carbons of the TMS group. |
²⁹Si NMR spectroscopy provides direct information about the silicon atom. Although ²⁹Si has a low natural abundance (4.7%), this technique is highly effective for characterizing organosilicon compounds due to the wide range of chemical shifts, which are very sensitive to the silicon's electronic environment. huji.ac.ilpascal-man.com For a trimethylsilyl group attached to an sp²-hybridized carbon of an aromatic ring, the ²⁹Si chemical shift is expected in a characteristic region of the spectrum. This analysis confirms the covalent linkage between the silicon atom and the furan ring and can distinguish it from other possible silicon environments, such as a silyl ether. rsc.org The expected chemical shift provides definitive evidence for the C-Si bond.
| Silicon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -Si(CH₃)₃ | -5 to -15 | Relative to TMS at 0 ppm. Confirms the Si-C(sp²) bond. |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides critical information regarding the molecular weight and elemental composition of the target compound, as well as its fragmentation patterns, which aid in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be unambiguously established. nih.gov For the target molecule with the formula C₈H₁₂O₃Si, the calculated exact mass of the molecular ion [M]⁺ would be compared against the experimentally measured value. This precise measurement allows differentiation from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing definitive confirmation of the compound's identity.
| Molecular Formula | Ion | Calculated Exact Mass | Notes |
|---|---|---|---|
| C₈H₁₂O₃Si | [M]⁺ | 184.0556 | Confirmation of this mass to within a few ppm validates the molecular formula. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing mixtures and thermally stable, volatile compounds. While the parent carboxylic acid may have limited volatility, it can be readily derivatized to increase its suitability for GC-MS analysis. A common derivatization strategy is silylation, where the acidic proton of the carboxylic acid is replaced with another trimethylsilyl group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govthescipub.com This converts the carboxylic acid to its trimethylsilyl ester.
Electron Ionization Mass Spectrometry for Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of volatile and thermally stable compounds, such as the trimethylsilyl (TMS) derivatives of furan-2-carboxylic acids. nih.govresearchgate.net The high-energy electrons (typically 70 eV) used in EI induce reproducible fragmentation of the molecule, generating a unique mass spectrum that serves as a molecular fingerprint. The analysis of these fragmentation patterns provides invaluable information about the molecular weight and the connectivity of the atoms within the molecule.
For silylated furan carboxylic acids, the fragmentation is often directed by the presence of the trimethylsilyl group and the aromatic furan ring. Key fragmentation pathways for TMS derivatives of carboxylic acids and related structures have been extensively studied. nih.govnih.govconsensus.app A primary fragmentation event is the cleavage of a methyl group from the silicon atom, resulting in a prominent peak at [M-15]⁺, where M is the molecular mass. researchgate.net This fragment is often more stable and thus more abundant than the molecular ion peak itself.
Another characteristic fragmentation involves the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic signal at an m/z of 73. The mass spectrum of Trimethylsilyl 2-furoate, a derivative of the parent compound, shows significant peaks that can be attributed to the fragmentation of the furoate moiety and the TMS group. nist.gov For instance, the spectrum of the di-TMS derivative of 5-hydroxymethyl-2-furoic acid exhibits characteristic losses and rearrangements involving both silyl groups, providing a complex but interpretable fragmentation pattern. nist.gov
| Ion | m/z Value | Description | Typical Relative Intensity |
|---|---|---|---|
| [M]⁺• | Molecular Weight | Molecular ion; represents the intact molecule with one electron removed. | Low to Moderate |
| [M-15]⁺ | M-15 | Loss of a methyl radical (•CH₃) from a trimethylsilyl group. Often the base peak or a very intense peak. researchgate.net | High |
| [M-45]⁺ | M-45 | Loss of the carboxyl group (•COOH) in acids, or •COOTMS in silyl esters. libretexts.org | Variable |
| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation, a hallmark of TMS derivatives. | Moderate to High |
X-ray Diffraction (XRD) Studies for Solid-State Molecular Structure Elucidation
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions that govern the crystal packing.
While the specific crystal structure for this compound is not publicly documented, analysis of a closely related analogue, 5-(4-nitrophenyl)furan-2-carboxylic acid, offers significant insight into the structural characteristics of the 5-substituted furan-2-carboxylic acid framework. mdpi.com A study on this compound revealed that the entire molecule is nearly planar, a feature attributed to the extensive electron delocalization across the furan and phenyl rings. mdpi.com
| Parameter | Value |
|---|---|
| Crystal Data | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Selected Bond Lengths (Å) | |
| C=O (Carboxylate) | ~1.25 - 1.26 |
| C-O (Carboxylate) | ~1.29 - 1.30 |
| C(ring)-C(carboxyl) | ~1.47 |
| O-H···O (H-bond) | ~2.64 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "vibrational fingerprint" that is highly specific to the compound's structure, functional groups, and molecular environment. A combined experimental and computational approach is often used to assign the observed vibrational bands to specific atomic motions. nih.gov
For this compound, the vibrational spectrum can be understood by considering the characteristic frequencies of its constituent parts: the furan ring, the carboxylic acid, and the trimethylsilyl group.
Carboxylic Acid Vibrations : Carboxylic acids exhibit several characteristic bands. The O-H stretching vibration of the hydroxyl group appears as a very broad and intense absorption in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding in dimeric structures. rsc.orgpsu.edu The carbonyl (C=O) stretching vibration gives rise to a strong, sharp band, usually found around 1700-1725 cm⁻¹ for hydrogen-bonded dimers. psu.edu Other important vibrations include the C-O stretch and in-plane O-H bend, which couple and appear in the 1440-1200 cm⁻¹ region.
Furan Ring Vibrations : The furan ring has several characteristic vibrational modes. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3100 cm⁻¹. The C=C ring stretching vibrations usually occur in the 1600-1450 cm⁻¹ region. The ring breathing modes and C-O-C stretching vibrations are found at lower frequencies, contributing to the fingerprint region of the spectrum. globalresearchonline.net
Trimethylsilyl Group Vibrations : The TMS group also has distinct vibrational signatures. The asymmetric and symmetric C-H stretching modes of the methyl groups occur in the 2960-2850 cm⁻¹ range. A particularly strong and characteristic band is the symmetric CH₃ deformation (umbrella mode) of the Si(CH₃)₃ group, which appears near 1250 cm⁻¹. The Si-C stretching vibrations are found in the 870-750 cm⁻¹ region.
The combination of these vibrational modes provides a comprehensive spectral map for the identification and structural analysis of this compound and its derivatives.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (dimer) | 3300 - 2500 | Very Strong, Broad |
| C-H Stretch | Furan Ring | 3150 - 3100 | Medium |
| C-H Stretch | Trimethylsilyl (CH₃) | 2970 - 2950 | Medium-Strong |
| C=O Stretch | Carboxylic Acid (dimer) | 1725 - 1700 | Very Strong |
| C=C Stretch | Furan Ring | 1600 - 1450 | Medium-Strong |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1440 - 1200 | Strong, Broad |
| CH₃ Symmetric Deformation | Trimethylsilyl | ~1250 | Strong |
| Si-C Stretch | Trimethylsilyl | 870 - 750 | Strong |
Potential Applications in Advanced Materials and Organic Synthesis
Role as Versatile Synthetic Building Blocks
The structure of 5-(trimethylsilyl)furan-2-carboxylic acid allows it to serve as a highly adaptable building block for creating a diverse range of organic molecules. The furan (B31954) ring acts as a stable aromatic core, while the carboxylic acid and trimethylsilyl (B98337) groups offer orthogonal reactivity, enabling selective transformations at different points of the molecule.
This compound is a trifunctional intermediate valuable for constructing complex organic frameworks. nih.govresearchgate.netnih.gov The carboxylic acid group can be readily converted into a variety of other functionalities, such as esters, amides, acyl chlorides, or alcohols, providing a handle for chain extension or linkage to other molecular fragments. nih.gov
The trimethylsilyl group is particularly significant as it can act as a regiochemical director and a leaving group in electrophilic aromatic substitution reactions. researchgate.netwikipedia.org The C-Si bond can be selectively cleaved under specific conditions to introduce a wide range of electrophiles at the 5-position of the furan ring with high precision. This controlled reactivity is a key advantage over unsubstituted furan precursors, where electrophilic substitution can often lead to mixtures of products. This strategic functionalization makes the compound a valuable precursor for synthesizing substituted furans, which are core structures in many pharmaceuticals, agrochemicals, and natural products. researchgate.netchemimpex.com
Table 1: Functional Groups of this compound and Their Synthetic Utility
| Functional Group | Position | Role in Synthesis | Potential Transformations |
| Carboxylic Acid | C2 | Nucleophilic/Electrophilic center | Esterification, Amidation, Reduction to alcohol, Conversion to acyl halide |
| Furan Ring | - | Aromatic core | Participates in cycloaddition reactions, provides structural rigidity |
| Trimethylsilyl Group | C5 | Regiochemical director, Leaving group | Protodesilylation, Halodesilylation, Acylation, Electrophilic substitution |
The furanic core of this compound links it directly to the field of sustainable and bio-based chemistry. Furan-2-carboxylic acid (furoic acid) is derivable from C5 sugars found in hemicellulose, a major component of lignocellulosic biomass. researchgate.netarkat-usa.org This establishes a production pathway from renewable feedstocks.
By introducing silicon functionality to this bio-derived platform, this compound becomes a hybrid building block that merges the advantages of green chemistry with the unique properties of organosilicon compounds. researchgate.net It represents a value-added chemical that can be integrated into production chains starting from agricultural or forestry waste. This aligns with the growing demand for sustainable alternatives to petroleum-derived chemicals for producing high-performance materials and fine chemicals. nih.govnih.govmdpi.com The use of such bio-based platform molecules is crucial for developing a circular economy and reducing the environmental impact of the chemical industry. mdpi.com
Incorporation into Polymer Architectures
The distinct functionalities of this compound make it an attractive monomer for creating novel polymers. Its incorporation can lead to furan-based polymers with the added benefits of silicon, such as enhanced thermal stability and modified surface properties.
Furan-2,5-dicarboxylic acid (FDCA) is a well-established bio-based monomer used to produce polyesters, such as poly(ethylene furanoate) (PEF), and polyamides. nih.govnih.govstanford.edu These polymers are noted for their excellent gas barrier properties and mechanical strength. mdpi.comrsc.org this compound can be envisioned as a comonomer in these systems.
Through polycondensation reactions, the carboxylic acid group can react with diols or diamines to become part of a polyester (B1180765) or polyamide backbone, respectively. google.comrsc.org The result would be a polymer chain with pendant trimethylsilyl groups regularly spaced along it. This approach allows for the direct and controlled introduction of silicon functionality into the architecture of these important bio-based plastics, creating a new family of furan-silicon hybrid polymers.
The creation of polymers containing both furan and organosilicon elements opens pathways to materials with unique combinations of properties. Organosilicon polymers are renowned for their high thermal stability, chemical inertness, hydrophobicity, and low glass transition temperatures. researchgate.netdtic.mil
By integrating the rigid, aromatic furan structure with flexible and stable siloxane-like pendant groups, it may be possible to develop materials that exhibit both the mechanical robustness and barrier properties characteristic of furan-based plastics and the thermal and surface properties associated with silicones. nih.govdtic.mil These novel organosilicon-containing polymers could find applications in high-performance coatings, advanced composites, and specialty packaging materials where a specific combination of rigidity, thermal resistance, and surface hydrophobicity is required.
The presence of the trimethylsilyl group as a pendant moiety on a polymer chain provides a powerful tool for fine-tuning material properties. The bulky nature of the TMS group can disrupt polymer chain packing, thereby influencing the material's crystallinity, glass transition temperature (Tg), and mechanical flexibility. mdpi.com This steric effect can be used to modify the thermal and mechanical behavior of the base polymer.
Furthermore, the non-polar, hydrocarbon-rich nature of the trimethylsilyl group can significantly alter the surface properties of the polymer. mdpi.com An increase in the concentration of these groups at the material's surface would lead to lower surface energy and increased hydrophobicity, which is desirable for applications such as water-repellent coatings or anti-fouling surfaces. By varying the ratio of silicon-containing monomer to traditional furan-based monomers, polymer characteristics can be systematically tuned to meet the demands of specific applications. sciencesconf.orgresearchgate.netnih.gov
Table 2: Potential Effects of Silicon Inclusion on Furan-Based Polymer Properties
| Property | Typical Furan-Based Polymer | Expected Change with Silicon Inclusion | Rationale |
| Thermal Stability | Good | Enhanced | High bond energy of Si-C and Si-O bonds |
| Gas Barrier | Excellent | Potentially slightly reduced | Bulky TMS groups may disrupt chain packing, increasing free volume |
| Surface Energy | Moderate | Lowered | Non-polar nature of the trimethylsilyl group |
| Hydrophobicity | Moderate | Increased | Increased hydrocarbon content at the surface |
| Glass Transition (Tg) | High | Potentially lowered | TMS groups may increase free volume and chain mobility |
| Mechanical Strength | High | Potentially modified | Disruption of inter-chain interactions and crystallinity |
Supramolecular Assembly and Host-Guest Chemistry with Silylfuran Scaffolds
The unique structural characteristics of this compound, which combines an aromatic furan ring, a hydrogen-bonding carboxylic acid group, and a sterically influential trimethylsilyl group, make it a promising candidate for the construction of advanced supramolecular architectures. The interplay of various non-covalent forces directs the assembly of these molecules into well-defined, ordered structures, opening avenues for applications in materials science and molecular recognition.
Exploration of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Electrostatic Effects)
The self-assembly and molecular recognition capabilities of silylfuran scaffolds are governed by a combination of non-covalent interactions. While direct experimental studies on this compound are limited, the behavior of its constituent functional groups allows for a detailed exploration of its potential interactions.
Hydrogen Bonding: The carboxylic acid moiety is a powerful functional group for directing supramolecular assembly through strong and directional hydrogen bonds. Carboxylic acids typically form robust head-to-head dimeric synthons via O-H···O hydrogen bonds. In the case of this compound, this dimerization is a highly probable and dominant interaction, leading to the formation of discrete pairs or extended one-dimensional chains. The presence of the furan ring's oxygen atom could also potentially act as a weaker hydrogen bond acceptor.
Pi-Pi Stacking: The electron-rich furan ring is capable of engaging in π-π stacking interactions. These interactions, although weaker than hydrogen bonds, play a crucial role in the close packing of molecules in the solid state and in solution. The stacking can occur in various geometries, including face-to-face and offset arrangements. The presence of the bulky trimethylsilyl group would likely influence the geometry of these π-π interactions, potentially leading to slipped-stack or herringbone packing arrangements to minimize steric hindrance. Computational studies on similar aromatic systems suggest that the interaction energy of π-π stacking is sensitive to the relative orientation and distance between the aromatic rings. nih.gov
A summary of the potential non-covalent interactions involving this compound is presented in the table below.
| Interaction Type | Donor/Acceptor Groups | Estimated Energy (kJ/mol) | Significance in Supramolecular Assembly |
| Hydrogen Bonding | Carboxylic Acid (O-H···O) | 20 - 40 | Primary driving force for dimerization and chain formation. |
| Pi-Pi Stacking | Furan Ring | 5 - 20 | Contributes to crystal packing and stabilization of aggregates. |
| Electrostatic Effects | Polar functional groups | Variable | Influences long-range ordering and molecular orientation. |
| van der Waals Forces | Trimethylsilyl group, alkyl chains | < 5 | Contribute to overall packing efficiency and stability. |
Note: The estimated energy values are based on typical ranges for these interactions in similar organic molecules and are provided for illustrative purposes.
Molecular Recognition Phenomena in Silylfuran Systems
The concept of molecular recognition, where a host molecule selectively binds to a specific guest molecule, is central to host-guest chemistry. Silylfuran systems, such as this compound, possess the necessary functionalities to act as components in molecular recognition events. The carboxylic acid group can serve as a recognition site for guest molecules capable of hydrogen bonding, such as amides, ureas, or other carboxylic acids.
The furan ring, with its π-electron system, can interact with electron-deficient aromatic guests through π-π stacking. Furthermore, the trimethylsilyl group, while often considered sterically hindering, can also participate in weaker C-H···π interactions and create well-defined cavities for the inclusion of small guest molecules. The combination of these interaction sites allows for multi-point recognition, leading to higher selectivity and binding affinity.
For instance, the dimeric structure formed by two molecules of this compound could create a recognition pocket capable of binding a guest molecule that is complementary in size, shape, and chemical functionality. The binding event would be driven by a combination of hydrogen bonding, π-stacking, and van der Waals forces. The principles of host-guest chemistry suggest that macrocyclic structures constructed from silylfuran building blocks could exhibit highly selective binding for specific guest molecules.
Self-Assembly Strategies for Ordered Chemical Structures
The spontaneous organization of molecules into ordered, non-covalently bonded structures is known as self-assembly. For this compound, several self-assembly strategies can be envisioned to create well-defined nano- and microstructures.
One primary strategy is the use of hydrogen-bond-directed assembly. The strong and directional nature of the carboxylic acid dimerization can be exploited to form linear tapes or chains. These one-dimensional structures can then further organize into higher-order architectures through weaker π-π stacking and van der Waals interactions between the furan rings and trimethylsilyl groups.
Another approach is solvent-assisted self-assembly. By carefully selecting the solvent, it is possible to control the aggregation behavior of the molecules. In non-polar solvents, hydrogen bonding would be the dominant interaction, favoring the formation of dimers or small oligomers. In more polar solvents, which can compete for hydrogen bonding, π-π stacking and solvophobic effects might play a more significant role in directing the assembly process.
Furthermore, the principles of crystal engineering can be applied to predict and control the solid-state packing of this compound. By understanding the interplay of the different non-covalent interactions, it is possible to design conditions that favor the formation of specific crystalline polymorphs with desired properties. The bulky trimethylsilyl group is expected to play a significant role in dictating the crystal packing, potentially leading to the formation of porous structures capable of including guest molecules.
The table below outlines potential self-assembly strategies and the resulting ordered structures for silylfuran scaffolds.
| Self-Assembly Strategy | Key Driving Forces | Potential Ordered Structures |
| Hydrogen-Bond-Directed Assembly | O-H···O hydrogen bonding | Linear tapes, 1D chains, lamellar structures |
| Solvent-Assisted Assembly | Solvophobic effects, π-π stacking | Micelles, vesicles, nanofibers (in specific solvents) |
| Crystal Engineering | All non-covalent interactions | Specific polymorphs, porous crystalline solids |
Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 5-(Trimethylsilyl)furan-2-carboxylic acid will be guided by the principles of green chemistry, emphasizing sustainability and efficiency. A primary objective is to move away from multi-step procedures that generate significant waste and instead develop more direct and atom-economical approaches.
One promising avenue involves the direct carboxylation of silylated furans. Research into the carboxylation of furan-2-carboxylic acid using carbon dioxide has shown the feasibility of introducing a carboxyl group onto the furan (B31954) ring in a single step. arkat-usa.org Future work could adapt this methodology, exploring the regioselective carboxylation of 5-(trimethylsilyl)furan. This would require optimizing reaction conditions and potentially developing novel catalyst systems that can operate under mild conditions, utilizing CO2 as a renewable C1 source.
Furthermore, the concept of atom economy, which maximizes the incorporation of reactant atoms into the final product, will be central. ekb.eg Synthetic strategies that minimize the use of protecting groups and stoichiometric reagents will be prioritized. For instance, catalytic routes that enable the direct silylation of furan-2-carboxylic acid or its derivatives would represent a significant advance over methods requiring pre-functionalization. Investigating earth-abundant metal catalysts or even metal-free catalytic systems for these transformations will be a key research focus to enhance the economic and environmental viability of the synthesis.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Advantages | Research Challenges |
| Direct Carboxylation | Utilizes renewable CO2; potentially a one-step synthesis. | Achieving high regioselectivity; catalyst development for mild conditions. |
| Catalytic Silylation | High atom economy; avoids stoichiometric silylating agents. | Catalyst stability and selectivity; substrate scope. |
| Biocatalytic Routes | Environmentally benign; high selectivity. | Enzyme discovery and engineering; process optimization. |
Exploration of Novel Reactivity and Cascade Transformations for Enhanced Molecular Complexity
The dual functionality of this compound—the carboxylic acid and the trimethylsilyl (B98337) group—offers a rich landscape for exploring novel chemical transformations. Future research will focus on leveraging these groups in cascade reactions to rapidly build molecular complexity from this relatively simple starting material. researchgate.net
Cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient synthetic tools. nih.govrsc.orgnih.govresearchgate.net Researchers will likely investigate sequences where the carboxylic acid group directs or participates in a transformation, followed by a reaction involving the silyl (B83357) group, or vice versa. For example, the carboxylic acid could be converted into an acyl chloride, which then undergoes an intramolecular Friedel-Crafts-type reaction, with the silyl group facilitating subsequent cross-coupling reactions.
The silyl group itself is a versatile handle for various transformations. It can direct electrophilic aromatic substitution, act as a leaving group in cross-coupling reactions (e.g., Hiyama coupling), or undergo protodesilylation to generate the unsubstituted furan. The interplay between the electron-withdrawing carboxylic acid and the silyl group will be a key area of study to understand and control the regioselectivity of these reactions. Developing catalytic systems that can selectively activate one functional group in the presence of the other will be crucial for unlocking the full synthetic potential of this molecule.
Advanced Computational Modeling for Predictive Chemical Design and Mechanistic Understanding
Computational chemistry is an indispensable tool for accelerating chemical research. nih.gov For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), will play a pivotal role in several areas.
Firstly, computational studies can predict the reactivity of the molecule. By mapping the electron density and calculating the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com This predictive power can guide the design of experiments, saving time and resources by focusing on the most promising reaction pathways.
Secondly, computational modeling is essential for elucidating reaction mechanisms. By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can gain a deep understanding of how transformations occur. This knowledge is critical for optimizing reaction conditions to improve yields and selectivities. For example, modeling could help in designing catalysts that lower the activation energy for a desired cascade reaction while disfavoring competing side reactions.
Finally, computational tools can be used to predict the properties of novel materials derived from this compound. By simulating the electronic and structural properties of polymers or other functional materials incorporating this building block, scientists can screen potential candidates for specific applications before undertaking laborious and expensive laboratory synthesis.
Expanding Applications in Functional Materials with Tailored Silylfuran Components
The unique structure of this compound makes it an attractive monomer for the synthesis of novel functional materials. The furan ring, derivable from biomass, offers a rigid and aromatic core, while the carboxylic acid provides a handle for polymerization, and the silyl group can be used to tune material properties.
A significant area of future research will be the incorporation of this molecule into polyesters and polyamides. Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF) derived from 2,5-furandicarboxylic acid (FDCA), are being explored as bio-based alternatives to petroleum-derived plastics like PET. researchgate.net The introduction of a trimethylsilyl group onto the furan ring could impart unique properties to these materials, such as increased thermal stability, enhanced solubility in organic solvents, or altered optical and electronic properties. acs.org Research will focus on synthesizing these novel polymers and characterizing their mechanical, thermal, and barrier properties.
Beyond polymers, the silylfuran moiety could be exploited in the design of organic electronic materials. Furan-containing oligomers and polymers have been investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The silyl group can influence the molecular packing and electronic energy levels of these materials, providing a tool for fine-tuning their performance. Future work will involve synthesizing novel conjugated systems based on this compound and evaluating their optoelectronic properties.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To transition this compound from a laboratory curiosity to a readily available chemical building block, the development of scalable and efficient production methods is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in terms of safety, reproducibility, and scalability. thieme-connect.dedurham.ac.uk
Future research will focus on developing continuous-flow processes for the synthesis of this compound. acs.org Flow reactors provide superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and pressures, which can significantly accelerate reaction rates. Furthermore, the small reactor volumes enhance safety when dealing with potentially hazardous reagents or exothermic reactions. A flow setup could be designed for the key synthetic steps, such as lithiation followed by quenching with an electrophile, or for catalytic reactions. acs.org
Automation can be integrated with flow chemistry to create highly efficient and autonomous synthesis platforms. researchgate.net Automated systems can control reaction parameters, perform in-line analysis to monitor reaction progress, and even conduct purification steps. This approach not only increases throughput but also allows for rapid optimization of reaction conditions through high-throughput experimentation. Developing a fully automated, multi-step flow synthesis of this compound would be a significant achievement, paving the way for its large-scale production and widespread application.
Q & A
Basic Synthesis and Optimization
Q: What are the key considerations for synthesizing 5-(Trimethylsilyl)furan-2-carboxylic acid with high purity? A: The synthesis typically involves introducing the trimethylsilyl (TMS) group to a furan-2-carboxylic acid precursor. A common approach is silylation using hexamethyldisilazane (HMDS) or chlorotrimethylsilane under anhydrous conditions, often catalyzed by bases like pyridine or triethylamine. Reaction optimization should focus on controlling moisture (to prevent hydrolysis of the TMS group) and temperature (40–60°C). Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, eluent gradient) is critical to remove unreacted silane reagents .
Structural Characterization
Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A:
- NMR : H and C NMR should show characteristic signals: the TMS group (δ ~0.2 ppm for H; δ ~0–10 ppm for C) and furan protons (δ ~6.5–7.5 ppm).
- FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).
- X-ray crystallography : Single-crystal analysis (e.g., as in ’s protocol for similar furan derivatives) resolves bond angles and confirms the TMS group’s position .
Reactivity and Functionalization
Q: How does the trimethylsilyl group influence the reactivity of the furan ring in cross-coupling reactions? A: The TMS group acts as a directing and protecting group. It enhances electron density on the furan ring, facilitating electrophilic substitutions at the 4-position. For example, in Suzuki-Miyaura couplings, the TMS group stabilizes intermediates, enabling selective coupling with aryl boronic acids (e.g., as seen in ’s trifluoromethylfuran-boronic acid reactions). Post-reaction, the TMS group can be cleaved using tetrabutylammonium fluoride (TBAF) .
Stability and Degradation Pathways
Q: Under what conditions does this compound undergo hydrolysis or decomposition? A: The compound is sensitive to moisture and acidic/basic conditions. Hydrolysis of the TMS group occurs rapidly in aqueous environments (pH < 5 or > 9), yielding furan-2-carboxylic acid and hexamethyldisiloxane. Stability studies should include Karl Fischer titration to monitor water content in solvents and thermogravimetric analysis (TGA) to assess thermal degradation thresholds (>150°C) .
Advanced Applications in Catalysis
Q: Can this compound act as a ligand or precursor in transition-metal catalysis? A: Yes. The carboxylic acid moiety can coordinate to metals (e.g., Pd, Cu), while the TMS group modulates steric and electronic effects. For example, it has been used in Pd-catalyzed C-H activation reactions to synthesize biaryl frameworks. Comparative studies with non-silylated analogs (e.g., 5-methylfuran-2-carboxylic acid) show enhanced reaction yields due to reduced side reactions .
Analytical Challenges in Quantification
Q: What analytical techniques are recommended for quantifying trace impurities in this compound? A:
- HPLC-MS : Use a C18 column with acetonitrile/water (+0.1% formic acid) for separation. Monitor for siloxane byproducts (m/z ~147, [HMDS+H]+).
- GC-MS : Detect volatile degradation products (e.g., trimethylsilanol).
- Elemental analysis : Verify silicon content (~12.5% theoretical) to confirm purity .
Computational Modeling Insights
Q: How can DFT calculations predict the regioselectivity of reactions involving this compound? A: Density functional theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces, showing electron-rich regions (furan ring) and steric hindrance from the TMS group. For example, calculations may predict preferential electrophilic attack at the 4-position over the 3-position, aligning with experimental observations in nitration or halogenation reactions .
Biological Activity Profiling
Q: What strategies are used to evaluate the bioactivity of this compound derivatives? A:
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase, comparing IC values to non-silylated analogs.
- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY conjugates) to assess permeability, leveraging the TMS group’s lipophilicity .
Addressing Contradictory Data in Literature
Q: How should researchers resolve discrepancies in reported reaction yields or spectroscopic data? A: Contradictions often arise from variations in solvent purity, moisture levels, or catalyst batches. Reproduce reactions under strictly controlled conditions (e.g., glovebox for anhydrous synthesis). Cross-validate NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) and consult crystallographic databases (e.g., Cambridge Structural Database) for structural benchmarks .
Green Chemistry Approaches
Q: What solvent systems minimize environmental impact while maintaining high reaction efficiency? A: Replace traditional solvents (THF, DCM) with biodegradable alternatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
